
4-Tert-butyl-3-chlorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-chlorobenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a tert-butyl group at the fourth position and a chlorine atom at the third position. This compound is commonly used in organic synthesis, particularly in the preparation of various chemical intermediates and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-chlorobenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butylbenzoyl chloride with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified by distillation under reduced pressure to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butyl-3-chlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butyl-3-chlorobenzoic acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-tert-butyl-3-chlorobenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Aluminum Chloride (AlCl3): Used as a catalyst in Friedel-Crafts acylation.
Anhydrous Conditions: Essential to prevent hydrolysis of the acyl chloride group.
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
4-Tert-butyl-3-chlorobenzoic Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-chlorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Research: Used in the study of reaction mechanisms and the development of new synthetic methodologies
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-3-chlorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on various organic molecules, leading to the formation of amides, esters, and other derivatives. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .
Comparación Con Compuestos Similares
4-Tert-butylbenzoyl chloride: Lacks the chlorine substituent at the third position.
3-Chlorobenzoyl chloride: Lacks the tert-butyl group at the fourth position.
Benzoyl Chloride: Lacks both the tert-butyl and chlorine substituents.
Uniqueness: 4-Tert-butyl-3-chlorobenzoyl chloride is unique due to the presence of both the tert-butyl group and the chlorine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both steric and electronic effects are important .
Propiedades
Número CAS |
521957-97-1 |
|---|---|
Fórmula molecular |
C11H12Cl2O |
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
4-tert-butyl-3-chlorobenzoyl chloride |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3 |
Clave InChI |
LLSNAQAUGBGPDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


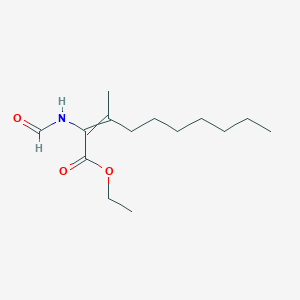

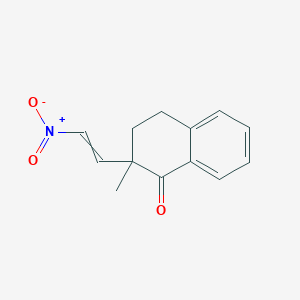
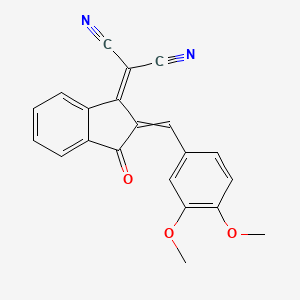
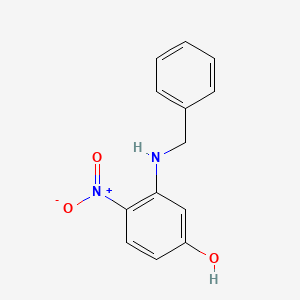
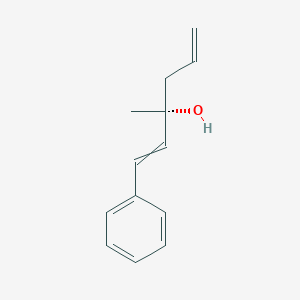
![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

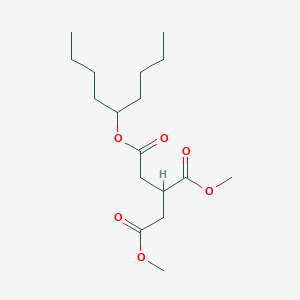
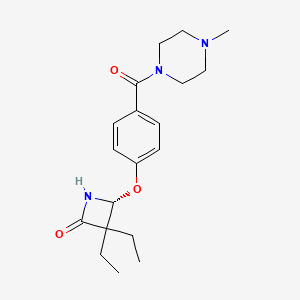
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
